5-Isopropyl-3-methyl-1H-pyrazole

Overview

Description

5-Isopropyl-3-methyl-1H-pyrazole is a pyrazole derivative. Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism .

Synthesis Analysis

Pyrazoles can be synthesized through various methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . Other methods include the use of copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones and the reaction of diarylhydrazones with vicinal diols .Molecular Structure Analysis

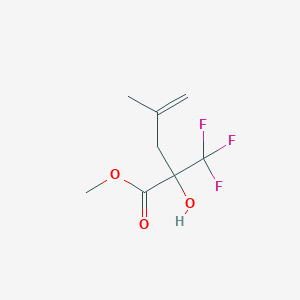

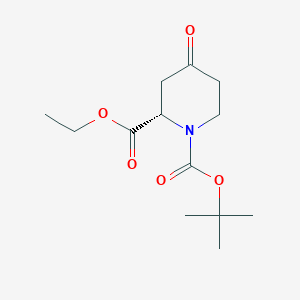

The molecular structure of 5-Isopropyl-3-methyl-1H-pyrazole consists of a five-membered aromatic ring structure containing two vicinal nitrogen atoms, an acidic pyrrole-like nitrogen with a lone pair of electrons involved in aromaticity, a basic sp2-hybridized pyridine-like nitrogen, and three carbon atoms .Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For instance, they can participate in a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates . They can also undergo a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Scientific Research Applications

Biomedical Research: Inhibitor Development

Pyrazole derivatives like 3-Methylpyrazole-5-carboxylic acid have been identified as potent and selective inhibitors for enzymes such as D-amino acid oxidase (DAO), which are important in protecting cells from oxidative stress induced by D-Serine . This suggests that “5-Isopropyl-3-methyl-1H-pyrazole” could potentially be explored for similar biomedical applications.

Organic Synthesis: Catalysts and Reagents

Recent advances in organic synthesis have highlighted the use of pyrazole derivatives as catalysts due to their resinous, non-toxic, thermally stable, and cost-effective properties . “5-Isopropyl-3-methyl-1H-pyrazole” may serve as a novel catalyst or reagent in various organic reactions.

Cancer Research: Antiproliferative Agents

Some synthesized pyrazole derivatives have shown to induce apoptosis in cancer cells by preventing wound healing, colony formation, and delaying cell cycle phases . Research into “5-Isopropyl-3-methyl-1H-pyrazole” could focus on its potential antiproliferative effects.

Medicinal Chemistry: Drug Design

Pyrazoles are key motifs in drug design due to their pharmacological properties. They serve as starting materials for synthesizing condensed heterocycles like pyrazolo[1,5-a]pyrimidines, which are of interest in developing new medications . “5-Isopropyl-3-methyl-1H-pyrazole” could be a valuable scaffold in medicinal chemistry.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-methyl-3-propan-2-yl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-5(2)7-4-6(3)8-9-7/h4-5H,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAYRFKDGUMREU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445601 | |

| Record name | 5-Isopropyl-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Isopropyl-3-methyl-1H-pyrazole | |

CAS RN |

132558-01-1 | |

| Record name | 5-Isopropyl-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-5-methylbenzo[d]isoxazole](/img/structure/B175095.png)

![Ethyl 3-amino-6-(4-chlorophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B175104.png)

![3H-spiro[1,3-benzothiazole-2,1'-cyclopentane]](/img/structure/B175107.png)

![4,5-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B175117.png)